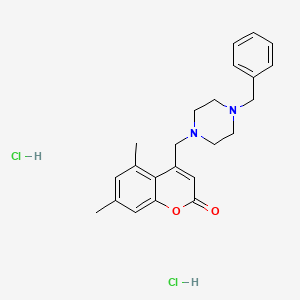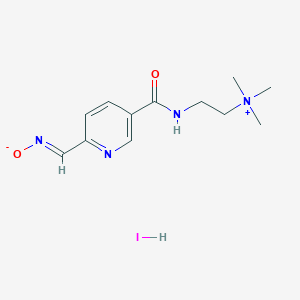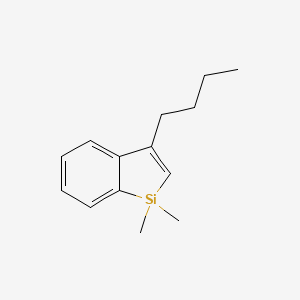
3-Butyl-1,1-dimethyl-1H-1-benzosilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-1,1-dimethyl-1H-1-benzosilole: is an organosilicon compound with the molecular formula C14H20Si . It is a member of the benzosilole family, which are silicon-containing analogs of indoles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1-dimethyl-1H-1-benzosilole typically involves the reaction of appropriate silanes with aromatic compounds under specific conditions. One common method involves the hydrosilylation of this compound precursors using platinum-based catalysts. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .
化学反応の分析
Types of Reactions: 3-Butyl-1,1-dimethyl-1H-1-benzosilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: 3-Butyl-1,1-dimethyl-1H-1-benzosilole is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and advanced materials. Its incorporation into polymer matrices can enhance thermal stability, mechanical strength, and other desirable properties .
作用機序
The mechanism of action of 3-Butyl-1,1-dimethyl-1H-1-benzosilole and its derivatives is not fully understood. it is believed that the silicon atom in the benzosilole ring plays a crucial role in modulating the compound’s reactivity and interactions with biological targets. The presence of silicon can influence the electronic properties of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes .
類似化合物との比較
- 1,1-Dimethyl-1H-1-benzosilole
- 3-Butyl-1H-1-benzosilole
- 1,1-Dimethyl-3-phenyl-1H-1-benzosilole
Comparison: 3-Butyl-1,1-dimethyl-1H-1-benzosilole is unique due to the presence of both butyl and dimethyl groups attached to the silicon atom. This structural feature distinguishes it from other benzosilole derivatives, potentially leading to different chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, while the dimethyl groups may influence its steric and electronic properties .
特性
CAS番号 |
934563-21-0 |
|---|---|
分子式 |
C14H20Si |
分子量 |
216.39 g/mol |
IUPAC名 |
3-butyl-1,1-dimethyl-1-benzosilole |
InChI |
InChI=1S/C14H20Si/c1-4-5-8-12-11-15(2,3)14-10-7-6-9-13(12)14/h6-7,9-11H,4-5,8H2,1-3H3 |
InChIキー |
DBMRAIQNWSQHMO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C[Si](C2=CC=CC=C21)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


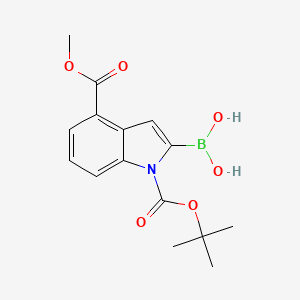

![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

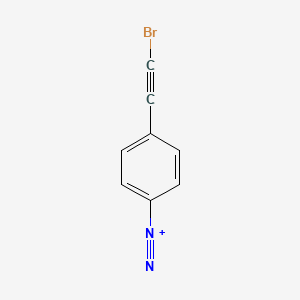
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)


![5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12632470.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)
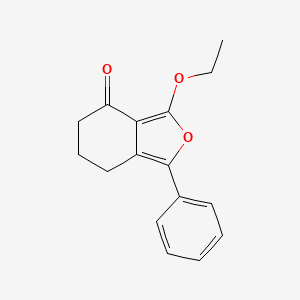
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
